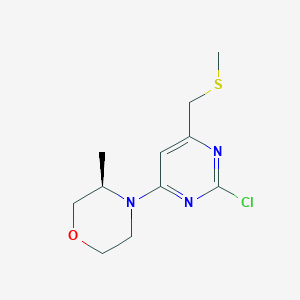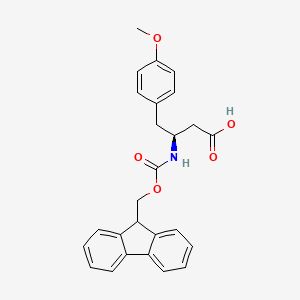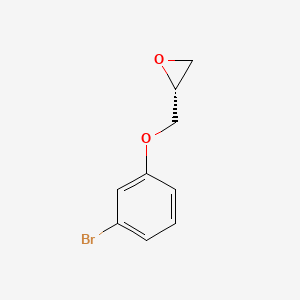![molecular formula C15H18O3Si B3233286 Silane, [1,1'-biphenyl]-4-yltrimethoxy- CAS No. 135251-76-2](/img/structure/B3233286.png)
Silane, [1,1'-biphenyl]-4-yltrimethoxy-
Vue d'ensemble
Description
Silanes are a diverse class of charge-neutral organic compounds with the general formula SiR4. The R substituents can be any combination of organic or inorganic groups . Silane, [1,1’-biphenyl]-4-yltrimethoxy-, is a specific type of silane where the R group is a [1,1’-biphenyl]-4-yltrimethoxy group.
Synthesis Analysis
Silanes can be synthesized by hydrosilylation or electrophilic silylation . The ability of transition metal complexes to activate and cleave the Si–H bonds of hydrosilanes in an electrophilic manner has been discussed . This avoids the need for the metal center to undergo two-electron processes (oxidative addition/reductive elimination).Molecular Structure Analysis
Disilanes are organosilicon compounds that contain saturated Si–Si bonds. The structural characteristics of Si–Si single bonds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level .Chemical Reactions Analysis
Silanes serve as a radical H-donor or as a hydride donor, depending on the type of the silane . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Mécanisme D'action
The “coupling” mechanism of organofunctional silanes depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .
Safety and Hazards
Orientations Futures
The ability of transition metal complexes to activate and cleave the Si–H and B–H bonds of hydrosilanes and hydroboranes in an electrophilic manner, avoiding the need for the metal center to undergo two-electron processes (oxidative addition/reductive elimination), has been discussed . This type of reactivity is similar to that observed for some group 13 p-block Lewis acids (mainly boron and to a lesser extent aluminum), where oxidative addition steps are not possible . This opens up new reactivity modes for the functionalization of organic molecules .
Propriétés
IUPAC Name |
trimethoxy-(4-phenylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3Si/c1-16-19(17-2,18-3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRDDMTUPOZHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739763 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [1,1'-biphenyl]-4-yltrimethoxy- | |
CAS RN |
135251-76-2 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3233205.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B3233213.png)



![7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3233233.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B3233249.png)
![6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3233260.png)
![5-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3233272.png)



![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B3233298.png)
